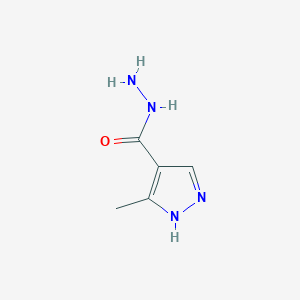
3-methyl-1H-pyrazole-4-carbohydrazide
Descripción general
Descripción
3-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-MPCH and has a molecular formula of C5H9N5O.
Aplicaciones Científicas De Investigación
1. Antifungal Activity
- Application Summary: 3-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Methods of Application: The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results: Most of the synthesized compounds displayed moderate to excellent activities .
2. Synthesis of Bioactive Chemicals
- Application Summary: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
3. Preparation of Aminothiazoles
- Application Summary: It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators .
- Methods of Application: The compound is used as a reagent in the preparation of aminothiazoles .
- Results: The compound was successfully used to prepare aminothiazoles .
4. Herbicidal Activity
- Application Summary: A series of 5-Chloro-3-methyl-1-phenyl-1H pyrazole-4-carbohydrazide derivatives were designed and synthesized for herbicidal activity .
- Methods of Application: The compounds were synthesized using a series of relational synthons .
- Results: The structures of the synthesized compounds were determined by IR, 1 H NMR, and elemental analyses .
5. Nonlinear Optical Properties
- Application Summary: Pyrazoles, including 3-methyl-1H-pyrazole-4-carbohydrazide, have been studied for their linear and nonlinear optical properties . These properties make them potential candidates for nonlinear optics applications .
- Methods of Application: First-principles calculations based on density functional theory are used to study the linear and nonlinear optical properties of four pyrazole analogues .
- Results: The theoretical energy gap is estimated at around 2.4 to 2.8 eV. These pyrazoles exhibit efficient hyper-Rayleigh scattering hyperpolarizability .
6. D-Amino Acid Oxidase Inhibitor
- Application Summary: 3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .
- Methods of Application: The compound is used as a reagent in biochemical experiments .
- Results: 3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .
7. Nonlinear Optical Properties
- Application Summary: Pyrazoles, including 3-methyl-1H-pyrazole-4-carbohydrazide, have been studied for their linear and nonlinear optical properties . These properties make them potential candidates for nonlinear optics applications .
- Methods of Application: First-principles calculations based on density functional theory are used to study the linear and nonlinear optical properties of four pyrazole analogues .
- Results: The theoretical energy gap is estimated at around 2.4 to 2.8 eV. These pyrazoles exhibit efficient hyper-Rayleigh scattering hyperpolarizability .
8. Biological Activities
- Application Summary: Substitution with a carbohydrazide moiety at position C-4 of the pyrazole ring seems to provide derivatives that exhibit different biological activities such as antinociceptive, antibacterial and antiparasital activities .
- Methods of Application: The compound is synthesized with a carbohydrazide moiety at position C-4 of the pyrazole ring .
- Results: The synthesized compounds exhibit different biological activities .
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVNROXXUHSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
1308650-19-2 | |
| Record name | 3-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)
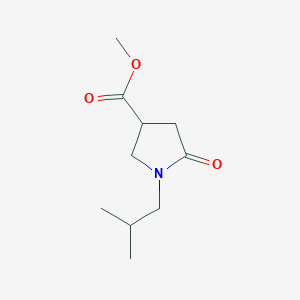
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
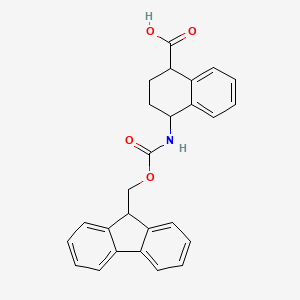
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
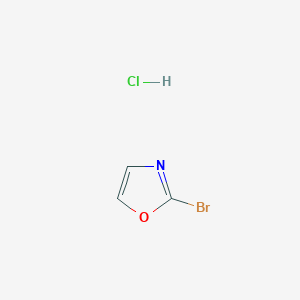
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
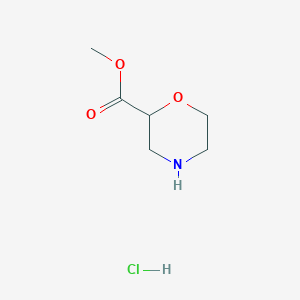
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)

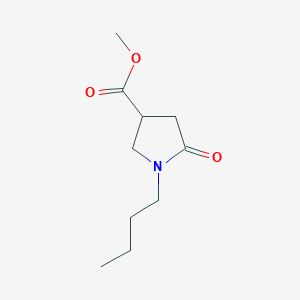
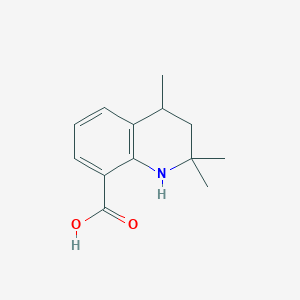
![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)